N-(5-CHLORO-2-METHOXYPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE
Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a methanesulfonyl group and a carboxamide group. The presence of the 5-chloro-2-methoxyphenyl moiety adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of N,N-dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity. These methods are advantageous for scaling up the production process while maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include DMF, NaH, and various oxidizing and reducing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(5-CHLORO-2-METHOXYPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against lipoxygenase enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. The pathways involved may include the inhibition of the NF-kB inflammatory pathway and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(5-CHLORO-2-HYDROXY-PHENYL)-ACETAMIDE: Similar in structure but lacks the methanesulfonyl group.
N-(5-CHLORO-2-METHOXYPHENYL)-4-(5-SUBSTITUTED-1,3,4-OXADIAZOL-2-YLTHIO)BUTANAMIDE: Contains an oxadiazole moiety, making it a potent lipoxygenase inhibitor.
Uniqueness
N-(5-CHLORO-2-METHOXYPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE is unique due to its combination of a piperazine ring with a methanesulfonyl group and a carboxamide group. This unique structure contributes to its diverse chemical reactivity and broad range of applications in scientific research .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S/c1-21-12-4-3-10(14)9-11(12)15-13(18)16-5-7-17(8-6-16)22(2,19)20/h3-4,9H,5-8H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKPUSAXDYAENI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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